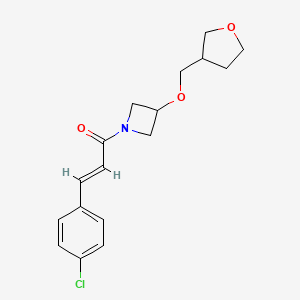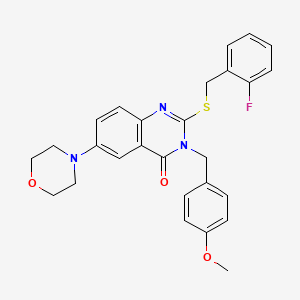
2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one is a synthetic compound that belongs to the family of quinazoline derivatives. It is a potent and selective inhibitor of a specific protein kinase called epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential use in cancer treatment.
Scientific Research Applications
Structural Analysis and Synthesis
The compound 2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one and its derivatives have been a subject of synthesis and structural analysis. Studies have detailed the synthesis of structurally similar compounds, often involving sophisticated chemical reactions. For instance, Banu et al. (2013) described the synthesis and crystal structure analysis of a morpholinomethyl derivative, highlighting its supramolecular network formation due to various intermolecular interactions, including C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions (Banu et al., 2013). Similarly, Makino et al. (2001) developed a solid-phase synthesis method for diverse 1,3-disubstituted 2-thioxoquinazoline-4-ones, providing a foundation for the synthesis of a wide range of structurally related compounds (Makino, Nakanishi, & Tsuji, 2001).
Radiochemical Applications
In the context of medical imaging and radiotherapy, derivatives of the subject compound have been explored for their radiochemical properties. For instance, Al-Salahi et al. (2018) synthesized a benzo[g]quinazolin derivative and studied its radioiodination, showcasing its potential as a radiopharmaceutical for tumor targeting, with a notable tumor uptake in experimental models (Al-Salahi et al., 2018).
Biological Activity
Several studies have investigated the biological activities of compounds structurally similar to this compound. For instance, the antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has been evaluated, indicating potent inhibitory effects on fungi growth (Xu et al., 2007). Moreover, the synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones have been explored, shedding light on their potential as antimicrobial agents (Patel & Patel, 2010).
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-33-22-9-6-19(7-10-22)17-31-26(32)23-16-21(30-12-14-34-15-13-30)8-11-25(23)29-27(31)35-18-20-4-2-3-5-24(20)28/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYDKNRIDVAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

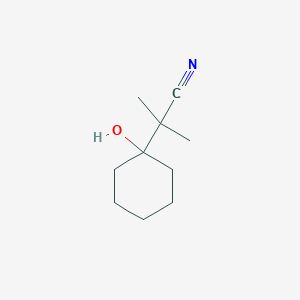

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)
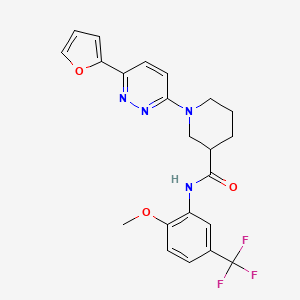

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)
![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

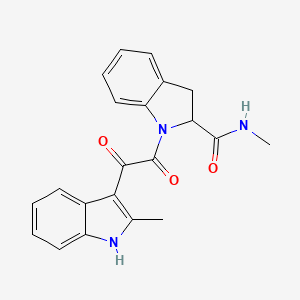
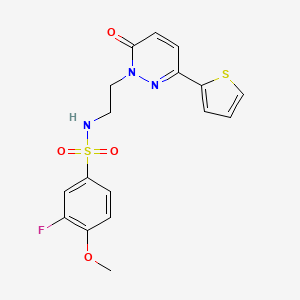
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)
